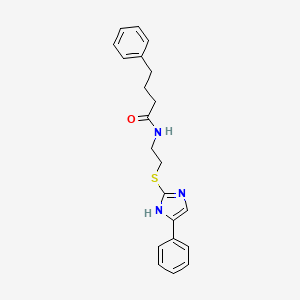

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

Beschreibung

4-Phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a phenyl group at the 4-position. The structure includes a thioether linkage (-S-) connecting an ethyl group to a 5-phenyl-1H-imidazol-2-yl moiety. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a critical pharmacophore known for hydrogen bonding and metal coordination, which may enhance binding affinity to biological targets .

Eigenschaften

IUPAC Name |

4-phenyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c25-20(13-7-10-17-8-3-1-4-9-17)22-14-15-26-21-23-16-19(24-21)18-11-5-2-6-12-18/h1-6,8-9,11-12,16H,7,10,13-15H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBSQXFSXFQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Amide Bond Formation: The final step involves coupling the thioether intermediate with a butanoyl chloride derivative to form the butanamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a dihydroimidazole derivative.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving imidazole-containing compounds.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active imidazole derivatives.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Key Structural Differences :

- Core Heterocycle : The imidazole ring in the target compound contrasts with benzimidazoles (W1), triazoles (), or thiadiazoles (), which may alter electronic properties and target selectivity.

Pharmacokinetic and Toxicity Considerations

Biologische Aktivität

4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide

- Molecular Formula : C19H19N3OS

- Molecular Weight : 341.43 g/mol

Synthesis

The synthesis of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide typically involves multi-step organic reactions. The general steps include:

- Formation of the Imidazole Ring : This is achieved through the condensation of appropriate aldehydes with amines.

- Thioether Formation : The imidazole derivative is reacted with a thiol to introduce the thioether linkage.

- Amide Formation : The final step involves coupling the thioether with butanamide under suitable conditions.

The biological activity of 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide is believed to involve interactions with various biological targets:

- Enzyme Inhibition : The imidazole and thiazole rings may interact with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on specific receptors, modulating their functions through binding interactions.

These interactions could lead to significant biological effects, particularly in cancer therapy and antimicrobial applications.

Biological Activity and Case Studies

Recent studies have highlighted the potential of imidazole derivatives, including 4-phenyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)butanamide, in various biological assays:

Antitumor Activity

A study focusing on related imidazole compounds demonstrated significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC7901 (gastric cancer), and HeLa (cervical cancer). The compound exhibited an IC50 value comparable to standard chemotherapeutics like 5-FU and methotrexate (MTX), indicating its potential as an anticancer agent.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 4f | 18.53 | A549 |

| 4m | 4.07 | HeLa |

| 4q | 2.96 | SGC7901 |

The selectivity index for normal cells was significantly higher than that for tumor cells, suggesting reduced toxicity towards healthy tissues .

Induction of Apoptosis

The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells. Compound 4f was shown to increase the expression levels of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2). This shift in protein expression led to enhanced apoptotic rates in treated cells compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.